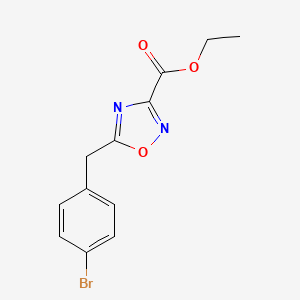
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
説明
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid is a chemical compound used for proteomics research . It has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods and strategies . One approach involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used . These reactions can include diazotization, nitration, oxidation, substitutions, reduction, condensation, and cyclization reactions .科学的研究の応用
Synthesis of Quinoxaline Derivatives
Research demonstrates various methodologies for the synthesis of quinoxaline derivatives, which are important in the development of compounds with potential pharmaceutical applications. For instance, Wiedermannová and Slouka (2001) explored the synthesis of isomeric quinoxaline derivatives with 6-azauracil cycles. They developed compounds containing two heterocyclic rings with acidic N-H groups, contributing to the understanding of quinoxaline chemistry (Wiedermannová & Slouka, 2001).
Development of New Carboxylic Acid Derivatives
The creation of new carboxylic acid derivatives is another significant area of research. Kobayashi et al. (1999) presented an efficient method for preparing 1,2-dihydroquinoline-3-carboxylic acid derivatives. Their approach involved a magnesium amide-induced sequential conjugate addition–aldol type condensation reaction, showcasing innovative methods in synthetic organic chemistry (Kobayashi et al., 1999).
Novel Synthesis Techniques
Rozhkov, Ovchinnikov, and Kolobov (2014) proposed a process for preparing 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones. This process, based on the reaction of o-phenylenediamine with amides and mono-esters of maleic acid, represents a novel approach in the synthesis of structurally complex molecules (Rozhkov, Ovchinnikov, & Kolobov, 2014).
Liquid- and Solid-Phase Synthesis of Quinoxalines
Attanasi et al. (2001) explored a new convenient liquid- and solid-phase synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes. This study contributes to the understanding of quinoxaline synthesis under various conditions, expanding the possibilities for their practical applications (Attanasi et al., 2001).
Design and Synthesis with Antagonistic Activity
Takano et al. (2005) describe the design and synthesis of a novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids with AMPA receptor antagonistic activity. Their findings could be crucial for developing new neuroprotective agents (Takano et al., 2005).
将来の方向性
特性
IUPAC Name |
3-phenyl-1,2-dihydroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9,14,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFKOZBLSDENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)



![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)


![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)


![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
